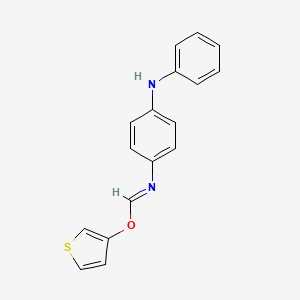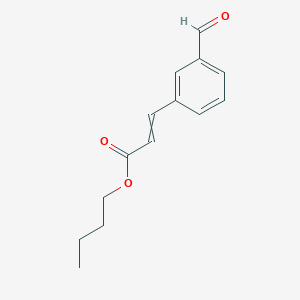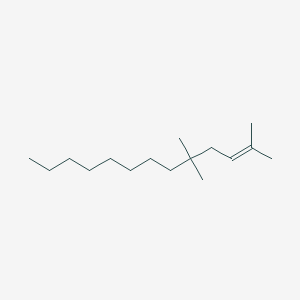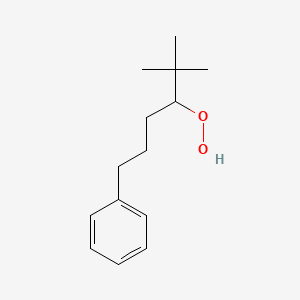![molecular formula C17H18O2 B14223469 [1,1'-Biphenyl]-2-carboxylic acid, butyl ester CAS No. 577784-81-7](/img/structure/B14223469.png)
[1,1'-Biphenyl]-2-carboxylic acid, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from [1,1’-Biphenyl]-2-carboxylic acid and butanol, forming a butyl ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
[1,1’-Biphenyl]-2-carboxylic acid+ButanolH2SO4[1,1’-Biphenyl]-2-carboxylic acid, butyl ester+H2O
The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which drives the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and butanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: [1,1’-Biphenyl]-2-carboxylic acid and butanol.
Reduction: [1,1’-Biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving the interaction of esters with biological molecules.
Industry: Used in the manufacture of perfumes and flavoring agents due to its pleasant odor
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming the carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl benzoate: Similar ester structure but derived from benzoic acid.
Butyl acetate: An ester derived from acetic acid, commonly used as a solvent.
Ethyl benzoate: An ester derived from benzoic acid and ethanol.
Uniqueness
[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is unique due to the presence of the biphenyl moiety, which imparts distinct chemical properties compared to simpler esters like butyl acetate. The biphenyl group can participate in π-π interactions, making this compound useful in materials science and organic electronics .
Propriétés
Numéro CAS |
577784-81-7 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
butyl 2-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-2-3-13-19-17(18)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
Clé InChI |
XEIXLYMZKUMPDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)


![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)


![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
